mosedipimod

描述

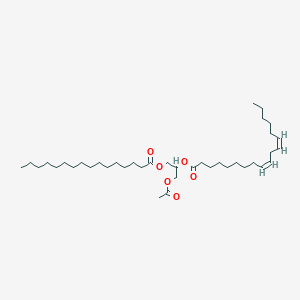

EC-18,也称为1-棕榈酰基-2-亚油酰基-3-乙酰基-rac-甘油,是一种合成的单乙酰二甘油酯。它是一种新型、首创的小分子口服免疫调节剂。 EC-18已显示出在减少接受化学放射治疗的患者中严重口腔粘膜炎的持续时间和发生率方面的潜力 。 它还显示出对肺部炎症、过敏性哮喘和腹腔脓毒症的保护作用 .

准备方法

合成路线和反应条件

EC-18的合成涉及甘油与棕榈酸和亚油酸的酯化反应,然后进行乙酰化。反应条件通常包括使用硫酸或对甲苯磺酸等催化剂,并在回流条件下进行反应,以确保酯化反应完全进行。 最终产物使用柱色谱法进行纯化,以获得高纯度的化合物 .

工业生产方法

EC-18的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和溶剂,并在大型反应器中进行反应。 纯化过程可能涉及多个步骤,包括结晶和蒸馏,以确保最终产品符合所需的纯度标准 .

化学反应分析

反应类型

EC-18会经历各种化学反应,包括:

氧化: EC-18可以被氧化形成相应的环氧化合物和羟基化产物。

还原: EC-18的还原会导致二氢衍生物的形成。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 胺类和硫醇类等亲核试剂通常用于取代反应.

形成的主要产物

氧化: 环氧化合物和羟基化衍生物。

还原: 二氢衍生物。

科学研究应用

Oncology

Mosedipimod is being investigated for its efficacy in treating chemotherapy-induced neutropenia (CIN), a common side effect of cancer treatments that leads to a decrease in white blood cell counts. The drug aims to mitigate the risk of infections in patients undergoing chemotherapy by enhancing immune function and promoting hematopoiesis . A global Phase 2 trial is currently underway to evaluate its effectiveness in this indication.

Respiratory Diseases

The compound is also under clinical development for the treatment of acute respiratory distress syndrome (ARDS) associated with coronavirus disease 2019 (COVID-19). This compound has shown promise in improving lung function and reducing inflammation in preclinical studies, suggesting it could be beneficial in managing severe respiratory infections .

Inflammatory Conditions

This compound has potential applications in treating various inflammatory diseases, including:

- Psoriasis : A chronic autoimmune condition characterized by skin inflammation.

- Rheumatoid Arthritis : A systemic inflammatory disorder affecting joints.

- Atopic Dermatitis : A chronic inflammatory skin condition.

The drug's mechanism involves modulating immune responses and reducing inflammation, which are key factors in these diseases .

Acute Radiation Syndrome

This compound is being studied for its role in mitigating acute radiation syndrome (ARS), which can occur after exposure to high doses of radiation. The drug may help improve survival rates and recovery of hematopoietic function following radiation exposure by promoting the regeneration of blood cells .

Chemotherapy-Induced Oral Mucositis

Oral mucositis is a painful condition resulting from cancer treatments that damage the oral mucosa. This compound is being evaluated for its ability to prevent and treat this condition, aiming to enhance patient comfort and reduce treatment interruptions during chemotherapy .

Current Clinical Trials

- Phase 2 Trials for Chemotherapy-Induced Neutropenia : Enzychem Lifesciences initiated a multicenter Phase 2 study to assess the efficacy and safety of this compound in patients experiencing CIN .

- COVID-19 Pneumonia : Ongoing trials are investigating this compound's impact on patients with severe COVID-19 pneumonia, focusing on recovery rates and lung function improvement .

Case Studies

Several studies have highlighted this compound's potential:

- In animal models, this compound demonstrated significant improvements in lung function and reduced inflammatory markers post-exposure to harmful agents such as radiation .

- Clinical reports suggest that this compound may enhance recovery from chemotherapy-related side effects, supporting its role as a supportive care agent .

作用机制

EC-18通过促进炎症消退和促进早期恢复稳态而发挥免疫调节作用。它通过抑制促炎细胞因子的产生和减少中性粒细胞向炎症部位的浸润来实现这一点。 EC-18还通过与特定受体结合捕获和降解病原体来增强宿主的内在防御机制 .

相似化合物的比较

类似化合物

1,2-二棕榈酰基-sn-甘油-3-磷酸胆碱 (DPPC): 一种具有类似免疫调节特性的磷脂。

1,2-二亚油酰基-sn-甘油-3-磷酸胆碱 (DLPC): 另一种具有抗炎作用的磷脂。

1,2-二油酰基-sn-甘油-3-磷酸胆碱 (DOPC): 以其在减少炎症和促进细胞膜稳定性方面的作用而闻名

独特性

EC-18的独特性在于其脂肪酸 (棕榈酸和亚油酸) 的特定组合及其乙酰化,这增强了其免疫调节特性。 与其他类似化合物不同,EC-18已显示出在各种炎症和自身免疫性疾病中具有疗效,使其成为一种多功能的治疗剂 .

生物活性

Mosedipimod, also known as EC-18, is a synthetic compound derived from 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG). It has garnered attention for its potential therapeutic applications in managing immune and inflammatory diseases. This article provides an overview of the biological activity of this compound, including its mechanisms of action, research findings, and clinical applications.

This compound exhibits a multimodal mechanism of action that influences various biological pathways:

- Calcium Influx : The compound stimulates calcium influx into T lymphocytes, enhancing the immune response.

- Cytokine Production : It increases the production of various cytokines, which are crucial for mediating inflammatory responses.

- Endocytic Trafficking : this compound accelerates endocytic trafficking of Pattern Recognition Receptors (PRRs), facilitating the removal of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) from the body .

Preclinical Studies

This compound has demonstrated significant biological activity in several preclinical models:

- Lung Function Improvement : Animal studies have shown that this compound can improve lung function and reduce inflammation and fibrosis, indicating its potential in treating respiratory conditions .

- Chemotherapy-Induced Neutropenia : In a Phase 2 clinical trial, this compound is being evaluated for its efficacy in preventing chemotherapy-induced neutropenia (CIN), a common side effect of cancer treatments that leads to decreased white blood cell counts .

- Oral Mucositis : The compound is also under investigation for its role in managing chemoradiation-induced oral mucositis, a painful condition affecting the mucosal lining of the mouth .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Neutropenia : In a multicenter Phase 2 trial involving patients undergoing chemotherapy, this compound showed promise in reducing the incidence and severity of neutropenia compared to standard treatments. Patients reported fewer complications related to low white blood cell counts .

- Inflammatory Conditions : Research indicates that this compound's ability to modulate neutrophil activity may provide therapeutic benefits in inflammatory diseases such as psoriasis and rheumatoid arthritis .

Clinical Applications

This compound has received several designations from regulatory bodies:

- Orphan Drug Designation : The FDA granted orphan drug status for this compound in treating acute radiation syndrome (ARS) and chemotherapy-induced neutropenia, highlighting its potential in addressing unmet medical needs .

- Clinical Trials : Ongoing clinical trials are assessing its safety and efficacy across various indications, including COVID-19-related complications .

Research Findings Summary Table

| Study/Trial | Focus Area | Findings |

|---|---|---|

| Phase 2 Trial | Chemotherapy-Induced Neutropenia | Reduced incidence and severity compared to standard care |

| Animal Model | Lung Function | Improved lung function; reduced inflammation and fibrosis |

| Case Study | Oral Mucositis | Potential benefits in managing pain and inflammation |

属性

IUPAC Name |

(1-acetyloxy-3-hexadecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70O6/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-39(42)45-37(34-43-36(3)40)35-44-38(41)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2/h12,14,18-19,37H,4-11,13,15-17,20-35H2,1-3H3/b14-12-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKUNXBDVGLOFS-DUZKARGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Mosedipimod is a proprietary compound originally derived from Sika deer antler. It accelerates endocytic trafficking of Pattern Recognition Receptors which allows for the swift removal of PAMPs/DAMPs. This drug has been shown to improve lung function and reduce inflammation and fibrosis in animal models. Currently, mosedipimod is being investigated against chemoradiation-induced oral mucositis and neutropenia, as well as against COVID-19. | |

| Record name | Mosedipimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

221139-79-3 | |

| Record name | Mosedipimod [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221139793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mosedipimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MOSEDIPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88928BS57E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。